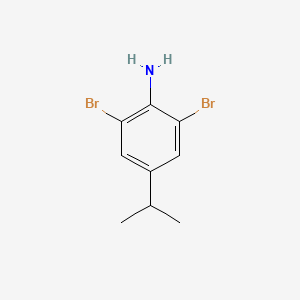

2,6-Dibromo-4-isopropylaniline

Übersicht

Beschreibung

2,6-Dibromo-4-isopropylaniline is an organic compound with the molecular formula C₉H₁₁Br₂N. It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and an isopropyl group is attached at the 4 position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-isopropylaniline typically involves the bromination of 4-isopropylaniline. The reaction is carried out using bromine or bromide-bromate salts in an aqueous acidic medium. The process is performed at ambient conditions, making it an efficient and environmentally friendly method .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of bromide-bromate salts in an aqueous acidic medium is preferred due to its cost-effectiveness and reduced environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromo-4-isopropylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted anilines.

Oxidation Reactions: Products include nitro derivatives or quinones.

Reduction Reactions: Products include primary or secondary amines

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

2,6-Dibromo-4-isopropylaniline is utilized in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds. The bromine atoms enhance the compound's reactivity, making it suitable for various chemical transformations that are essential in creating biologically active molecules.

Material Science

In material science, this compound serves as a precursor for synthesizing polymers and other materials. Its unique structure allows for modifications that can lead to materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Analytical Chemistry

The compound is employed in analytical chemistry for developing reagents used in various assays and tests. It can act as a derivatizing agent, facilitating the detection of other compounds through chromatographic techniques.

Environmental Studies

This compound has been studied for its environmental impact, particularly regarding its degradation products and toxicity. Understanding its behavior in the environment helps in assessing risks associated with its use.

Biochemical Applications

This compound is also relevant in biochemistry for studying enzyme interactions and cellular processes. Its ability to modify biological molecules makes it a useful tool in biochemical assays.

Case Study 1: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound exhibit anticancer properties. In one study, modifications to the bromine positions altered the compound's activity against specific cancer cell lines, highlighting its potential as a lead compound in cancer therapy development.

Case Study 2: Polymer Development

In material science, a research project focused on using this compound to create high-performance polymers. The study demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability compared to traditional materials.

Case Study 3: Environmental Toxicology

A comprehensive environmental study assessed the degradation pathways of this compound in aquatic systems. Findings indicated that while the compound is persistent, it undergoes biotransformation into less toxic metabolites, providing insights into its environmental fate and safety.

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-4-isopropylaniline involves its interaction with molecular targets through its bromine and isopropyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes or receptors. The specific pathways involved depend on the context of its application, such as in biological systems or material science .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dibromo-4-methoxyaniline

- 4-Amino-3,5-dibromobenzenesulfonamide

- 2,6-Dibromo-4-(trifluoromethyl)aniline

- 4-Amino-3,5-dibromobenzonitrile

- 2,6-Dibromo-4-(trifluoromethoxy)aniline

- 4-Amino-3,5-dibromophenol

Uniqueness: 2,6-Dibromo-4-isopropylaniline is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and material science, offering different reactivity and selectivity compared to its analogs .

Biologische Aktivität

2,6-Dibromo-4-isopropylaniline (DBIPA) is a brominated aromatic amine with significant biological activity, particularly in the fields of toxicology and pharmacology. This compound has garnered attention due to its interactions with various biological systems, including enzyme inhibition, cellular signaling modulation, and potential therapeutic applications. This article provides a detailed overview of the biological activity of DBIPA, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features two bromine atoms at the 2 and 6 positions and an isopropyl group at the 4 position of the aniline ring. This unique substitution pattern influences its reactivity and biological interactions.

DBIPA exerts its biological effects primarily through interactions with enzymes and cellular receptors. Key mechanisms include:

- Enzyme Inhibition : DBIPA has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered metabolic pathways and increased toxicity of co-administered drugs.

- Cell Signaling Modulation : The compound can affect signaling pathways by modulating kinase activity. For instance, it has been reported to inhibit specific kinases involved in cell proliferation, potentially leading to reduced cell growth.

- Oxidative Stress Induction : At higher concentrations, DBIPA induces oxidative stress in cells, resulting in increased reactive oxygen species (ROS) production. This effect is dose-dependent and can lead to cellular damage and apoptosis.

Toxicological Profile

DBIPA is classified as harmful if ingested and can cause skin irritation upon contact. Toxicological studies have highlighted several endpoints:

- Acute Toxicity : Experimental data indicate that DBIPA exhibits acute toxicity in animal models, with observed effects including lethargy and gastrointestinal distress at high doses.

- Chronic Exposure Effects : Long-term exposure studies suggest that DBIPA may lead to cumulative effects such as carcinogenicity and reproductive toxicity. These findings necessitate careful handling and exposure assessment in occupational settings .

Case Studies

- In Vivo Studies : In a study examining the effects of DBIPA on rat liver metabolism, it was found that administration of the compound led to significant alterations in liver enzyme profiles, indicating potential hepatotoxicity.

- Cell Culture Experiments : Research involving human cell lines demonstrated that DBIPA could inhibit cell proliferation by affecting cell cycle regulation mechanisms. Specifically, it was shown to induce G1 phase arrest in cancer cell lines.

Data Table: Biological Activity Summary

Pharmacokinetics

The pharmacokinetics of DBIPA are influenced by its chemical structure. Its lipophilicity allows for easy membrane penetration, but its interactions with serum proteins like albumin can affect its bioavailability and distribution within tissues. Studies indicate that the compound's metabolism primarily occurs via cytochrome P450-mediated pathways, leading to various metabolites that may exhibit different biological activities .

Eigenschaften

IUPAC Name |

2,6-dibromo-4-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br2N/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEBZUFROMNDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147141 | |

| Record name | 2,6-Dibromo-4-n-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10546-65-3 | |

| Record name | 2,6-Dibromo-4-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10546-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-n-propylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010546653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromo-4-n-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.